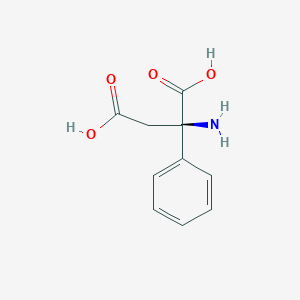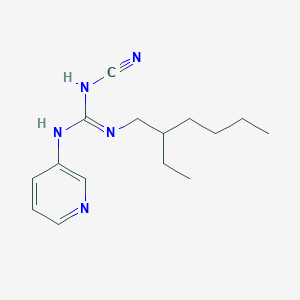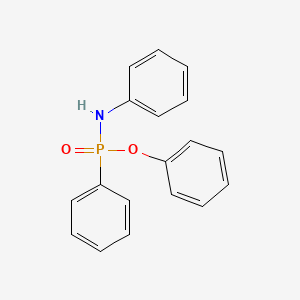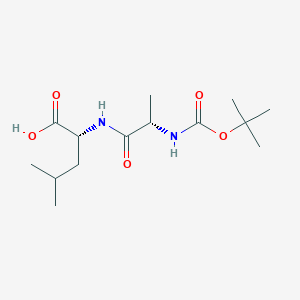
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is a chemical compound with the molecular formula C14H20ClNO8. It is a pyridinium salt, which is a type of quaternary ammonium compound. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-bis(ethoxycarbonyl)-1,2,6-trimethylpyridine+HClO4→3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2-Ethylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(2,5-Dimethylphenyl)-2,4,6-trimethylpyridinium perchlorate
Uniqueness
3,5-Bis(ethoxycarbonyl)-1,2,6-trimethylpyridin-1-ium perchlorate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ethoxycarbonyl groups and the pyridinium core make it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
59348-51-5 |
|---|---|
Formule moléculaire |
C14H20ClNO8 |
Poids moléculaire |
365.76 g/mol |
Nom IUPAC |
diethyl 1,2,6-trimethylpyridin-1-ium-3,5-dicarboxylate;perchlorate |
InChI |
InChI=1S/C14H20NO4.ClHO4/c1-6-18-13(16)11-8-12(14(17)19-7-2)10(4)15(5)9(11)3;2-1(3,4)5/h8H,6-7H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FLANIWAKYLCANR-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=CC(=C([N+](=C1C)C)C)C(=O)OCC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
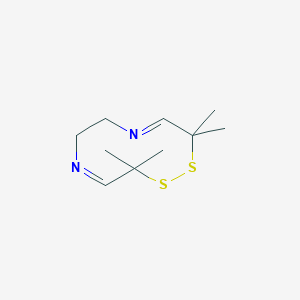


![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)

